REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:5]=1[OH:11].CCN(CC)CC.[CH3:20][C:21](OC(C)=O)=[O:22]>CCOCC.CN(C1C=CN=CC=1)C>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([O:10][C:21](=[O:22])[CH3:20])=[CH:6][C:5]=1[OH:11]
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Name
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|
Quantity
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11.76 g
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Type
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reactant
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Smiles
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COC(C1=C(C=C(C=C1)O)O)=O
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Name
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|
Quantity
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175 mL
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Type
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solvent
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Smiles
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CCOCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction solution was then stirred for one hour at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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Then the reaction solution was concentrated by rotary evaporation
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Type
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CUSTOM
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Details
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the resulting residue was purified with a silica gel column and dichloromethane as eluent
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Reaction Time |
1 h |
Name
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|
Type
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product
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Smiles
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COC(C1=C(C=C(C=C1)OC(C)=O)O)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.44 g | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 23.4% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |